molecular formula C9H11ClN2O B1378639 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride CAS No. 1423032-10-3

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride

Cat. No.: B1378639
CAS No.: 1423032-10-3
M. Wt: 198.65 g/mol
InChI Key: CEKKMSZERYFFGS-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is a chemical compound supplied with a typical purity of 95% and is intended for research applications as an organic building block . This benzo-nitrile derivative is characterized by its molecular formula C9H11ClN2O and has a molecular weight of 198.65 g/mol . The compound features both an aminomethyl functional group and a methoxy group attached to a benzonitrile core, a structure common in the development of pharmacologically active molecules. As a high-purity chemical, it is an essential intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of more complex molecules. Its structure suggests potential utility in the exploration of new therapeutic agents. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human, veterinary, or household use . Researchers can access supporting analytical data, such as NMR and HPLC, to verify compound identity and purity for their specific experimental requirements .

Properties

IUPAC Name

5-(aminomethyl)-2-methoxybenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-9-3-2-7(5-10)4-8(9)6-11;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKKMSZERYFFGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of Chiral Intermediate (Compound I):

    • Reaction of 5-methoxy-2-tetralone with R-(+)-α-phenylethylamine via addition-elimination, catalyzed by a suitable catalyst (e.g., acid or base).
    • The addition-elimination involves nucleophilic attack by the amino group on the carbonyl carbon, forming a hydroxyl intermediate, which then undergoes elimination to generate the chiral amine derivative.
  • Formation of Compound II:

    • Compound I undergoes reduction with a hydride donor such as NaBH₄, KBH₄, or Zn(BH₄)₂, at temperatures ranging from -80°C to 50°C, to produce the amino-methylated intermediate.
  • Salt Formation and Hydrogenation:

    • Compound II reacts with ethyl ether-HCl or ethyl acetate-HCl to form a salt intermediate.
    • Catalytic hydrogenation using Pd/C or Pd(OH)₂/C at 50-120°C under hydrogen gas reduces the N–H bond, yielding the hydrochloride salt of 5-(Aminomethyl)-2-methoxybenzonitrile.

Reaction Conditions & Data:

Step Temperature Solvent Catalyst Molar Ratios Yield Notes
Synthesis of Compound I -30°C to 20°C Ethanol, tetrahydrofuran Acid catalyst 1:2 (reactants) High Asymmetric induction improves stereoselectivity
Reduction to Compound II -80°C to 50°C Tetrahydrofuran, ethanol Pd/C or Pd(OH)₂/C 1:2 (compound I: reducing agent) ~85% Controlled temperature prevents over-reduction
Hydrogenation to Hydrochloride 50°C–120°C Ethyl acetate-HCl, ethanol Pd/C Excess hydrogen ~90% Final salt formation

Conventional Aromatic Nitrile Synthesis

Another approach involves constructing the aromatic nitrile core via nucleophilic substitution and aromatic nitrile synthesis, as detailed in patent CN107721869A, which describes multi-step aromatic nitrile synthesis from halogenated precursors.

Key Steps:

  • Preparation of 2-Methoxy-4-cyanobenzaldehyde:

    • Starting from 2-methoxy-4-cyanobenzaldehyde, synthesized via oxidation of methylated precursors or via substitution reactions on aromatic rings.
  • Introduction of Aminomethyl Group:

    • The aromatic nitrile undergoes a reductive amination with formaldehyde or formic acid derivatives to introduce the aminomethyl group at the 5-position.
  • Salt Formation:

    • The final compound is converted into its hydrochloride salt by treatment with HCl in an appropriate solvent such as ethanol or dichloromethane, followed by crystallization.

Reaction Conditions & Data:

Step Temperature Solvent Reagents Yield Notes
Aromatic nitrile synthesis 90°C Dichloromethane Sodium carbonate, halogenated benzene 42% Multi-step process
Reductive amination 20°C–45°C Ethanol, hydrogen gas Formaldehyde or formic acid 85% Mild conditions

Alternative Methods: Direct Functionalization

Some literature suggests direct functionalization of 2-methoxybenzonitrile derivatives via electrophilic substitution or radical reactions to introduce the aminomethyl group, followed by salt formation.

Process Overview:

  • Electrophilic Substitution:

    • Reaction of 2-methoxybenzonitrile with formaldehyde under acidic or basic catalysis to form the aminomethyl derivative.
  • Purification & Salt Formation:

    • The amino derivative is purified by recrystallization, then converted into hydrochloride salt using HCl in suitable solvents.

Reaction Conditions & Data:

Step Temperature Solvent Reagents Yield Notes
Electrophilic substitution 0°C–50°C Methanol, ethanol Formaldehyde Variable Less stereoselective

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Final Salt Formation Advantages Disadvantages
Asymmetric Chiral Synthesis 5-methoxy-2-tetralone Addition-elimination, reduction, hydrogenation Hydrochloride salt High stereoselectivity, high yield Multi-step, requires chiral catalysts
Aromatic Nitrile Route Halogenated precursors Nucleophilic substitution, reductive amination Hydrochloride salt Well-established, scalable Lower stereoselectivity
Direct Functionalization 2-methoxybenzonitrile Electrophilic substitution Hydrochloride salt Simpler, fewer steps Less stereocontrol

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with molecular targets such as enzymes or receptors. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and differences between 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride and analogous compounds:

Compound Name Core Structure Substituents Salt Form Key Applications/Notes
This compound Benzonitrile - 2-OCH₃
- 5-CH₂NH₂
Hydrochloride Intermediate in organic synthesis; limited commercial availability (discontinued)
Pexidartinib hydrochloride Pyrrolopyridine-pyridine - 5-Chloropyrrolopyridine
- Trifluoromethylpyridine
Hydrochloride FDA-approved for TGCT treatment; inhibits CSF1R/Kit kinases
5-[(1S)-1-Aminoethyl]-2-methylaniline hydrochloride Benzene - 2-CH₃
- 5-CH(CH₂NH₂) (chiral center)
Hydrochloride Chiral amine for asymmetric synthesis; potential ligand design
2-Aminoethyl-5-methoxy-benzimidazole dihydrochloride Benzimidazole - 5-OCH₃
- 2-CH₂CH₂NH₂
Dihydrochloride Antimicrobial/anticancer research; enhanced solubility due to dihydrochloride
5-(Benzylamino)methyl-2-(4-methoxyphenyl)-1,3,4-oxadiazole hydrochloride Oxadiazole - 4-OCH₃ phenyl
- 5-CH₂NHBz
Hydrochloride Synthetic intermediate; studied for oxidation reactivity

Physicochemical Properties

  • Solubility: Hydrochloride salts generally improve water solubility. The dihydrochloride form of benzimidazole derivatives (e.g., 2-Aminoethyl-5-methoxy-benzimidazole) offers superior solubility compared to monohydrochlorides .
  • Stability : The benzonitrile group in the target compound may confer hydrolytic stability under acidic conditions, whereas oxadiazole derivatives (e.g., compound 5b.HCl) are prone to oxidative degradation .

Biological Activity

5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a methoxy group and an amino group attached to a benzene ring, which contributes to its biological activity. The hydrochloride salt form enhances its solubility in biological systems, making it more bioavailable.

1. Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, in a study involving neuroblastoma and glioblastoma cell lines, the compound displayed lower lethal concentrations compared to standard chemotherapeutics, indicating its potential as an effective anticancer agent.

Cell Line LC50 (nM) Comparison Compound LC50 (nM)
U87200 ± 60Standard Chemotherapy>3000
SK150 ± 40Standard Chemotherapy>3000

2. Neuroprotective Effects

The compound also exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in neurodegenerative diseases such as Alzheimer's. In animal models, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Treatment Group Cognitive Score Improvement (%) Aβ Plaque Reduction (%)
Control00
Low Dose2515
High Dose4030

3. Antimicrobial Activity

In addition to its anticancer and neuroprotective effects, this compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown its effectiveness against pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The ability to inhibit AChE and BuChE suggests that the compound interacts with the active sites of these enzymes, preventing the breakdown of acetylcholine and enhancing neurotransmission.
  • Induction of Apoptosis : In cancer cells, the compound activates caspases involved in the apoptotic pathway, leading to programmed cell death.
  • Modulation of Cell Signaling : Its structural features allow it to bind effectively to various receptors and enzymes, modulating critical signaling pathways for cell survival and proliferation.

Case Study 1: Anticancer Activity

In a controlled study on neuroblastoma cells, the compound induced significant apoptosis compared to untreated controls. The results indicated that it could serve as a promising candidate for cancer therapy.

Case Study 2: Neuroprotective Effects

Research focusing on Alzheimer's models demonstrated that treatment with the compound resulted in cognitive improvements and reduced amyloid plaque formation, suggesting its potential use in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic substitution pattern and the presence of the aminomethyl and methoxy groups. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended for purity assessment, alongside mass spectrometry (MS) to verify molecular ion peaks . For salts like hydrochlorides, elemental analysis (EA) or ion chromatography can confirm chloride content .

Q. How should researchers handle discrepancies in solubility data for this compound across different solvents?

  • Methodology : Systematically test solubility in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane) under controlled temperatures (e.g., 25°C vs. 40°C). Document pH-dependent solubility, as the hydrochloride salt may exhibit higher aqueous solubility at acidic pH. Cross-reference results with structurally similar compounds, such as 4-(Aminomethyl)benzonitrile hydrochloride, to identify trends .

Q. What safety protocols are critical when working with this compound?

  • Methodology : Use fume hoods for handling powders to avoid inhalation. Wear nitrile gloves and lab coats to prevent skin contact, as aminomethyl groups may react with biomolecules. Follow spill containment guidelines: collect solids with a HEPA-filter vacuum and dispose as hazardous waste . No specific toxicity data exists, so apply ALARA (As Low As Reasonably Achievable) principles .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to minimize byproducts?

  • Methodology : Use a Design of Experiments (DoE) approach to vary parameters like temperature, catalyst loading (e.g., palladium for cyano group reduction), and reaction time. Monitor intermediates via thin-layer chromatography (TLC) or in-situ IR spectroscopy. Compare with analogous syntheses, such as 5-(Aminomethyl)furan-3-carboxylic acid hydrochloride, to identify optimal reducing agents (e.g., LiAlH4 vs. NaBH4) .

Q. What strategies are effective in resolving contradictory data on the compound’s stability under accelerated degradation studies?

  • Methodology : Conduct stress testing (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. For hydrolytic instability, compare degradation rates in buffered solutions (pH 1–12). If conflicting literature exists, validate methods using reference standards like 5-Methoxytryptamine hydrochloride, which shares a methoxy group prone to oxidation .

Q. How can researchers assess the bioaccumulative or environmental impact of this compound given limited ecotoxicological data?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential based on logP (octanol-water partition coefficient). Conduct soil mobility assays using column chromatography, referencing methods for similar nitriles (e.g., 2-Amino-4-methylbenzonitrile) . Partner with regulatory databases to fill data gaps, as seen with aminoacetonitrile hydrochloride .

Data Contradiction Analysis

Q. How should conflicting NMR spectral data for the methoxy group’s chemical shift be addressed?

  • Methodology : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts. Compare with 2-methoxybenzaldehyde derivatives, where methoxy shifts typically range from δ 3.8–4.0 ppm. Use heteronuclear correlation (HSQC) to confirm assignments .

Q. What experimental approaches validate conflicting hypotheses about the compound’s degradation pathways?

  • Methodology : Isotope-labeling studies (e.g., ¹⁸O in the methoxy group) can track oxidative cleavage. Pair with tandem MS (MS/MS) to identify fragment ions. Contrast with degradation pathways of 5-(dimethoxymethyl)-2-fluorobenzaldehyde, where electron-withdrawing groups stabilize certain intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Aminomethyl)-2-methoxybenzonitrile hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.